molecular formula C21H25N5O4S B2839995 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251613-09-8

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2839995
CAS No.: 1251613-09-8
M. Wt: 443.52
InChI Key: YCOUSBBDQPMFMA-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It is a potential c-Met kinase inhibitor , which means it could have significant applications in cancer treatment. The compound is part of a series of derivatives that were designed and evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which are structurally similar to your compound, has been achieved through a mild, efficient, and operationally simple one-pot process . This process involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound, as with other [1,2,4]triazolo[4,3-a]pyrazine derivatives, is complex and includes a 4-oxo-pyridazinone moiety . This structure is likely to contribute to its potential as a c-Met kinase inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyridines include a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .

Scientific Research Applications

Insecticidal Applications

Compounds synthesized from precursors related to the triazolopyrazine derivatives have been evaluated for their insecticidal properties. For instance, various heterocycles incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in pest control strategies (Fadda et al., 2017).

Anticancer and Antimicrobial Applications

Research has demonstrated the synthesis of antipyrine-based heterocycles, revealing that some of these compounds exhibit notable anticancer and antimicrobial activities. This suggests their potential utility in the development of new therapeutic agents targeting various types of cancers and microbial infections (Riyadh et al., 2013).

Synthesis of Heterocyclic Compounds

The versatility of triazolopyrazine derivatives extends into the synthesis of a wide array of heterocyclic systems. These systems are crucial in medicinal chemistry due to their biological relevance and potential therapeutic applications. For example, the synthesis of novel thiophene, thienopyrimidine, and thienothiadiazine derivatives showcases the compound's role as a precursor in the creation of heterocyclic compounds with anticipated biological activities (Aly et al., 2011).

Mechanism of Action

As a potential c-Met kinase inhibitor, this compound likely works by inhibiting the c-Met kinase, a protein that plays a crucial role in cellular growth, survival, and migration . Inhibition of this protein can help to prevent the growth and spread of cancer cells .

Future Directions

The compound shows promise as a potential c-Met kinase inhibitor, suggesting it could have significant applications in cancer treatment . Future research could focus on further evaluating its efficacy against different cancer cell lines and optimizing its structure to enhance its inhibitory activity .

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUSBBDQPMFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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